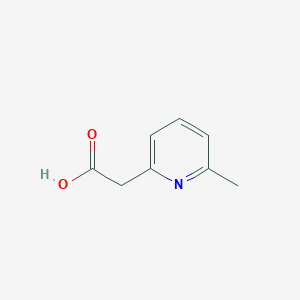

2-(6-Methylpyridin-2-yl)acetic acid

Description

BenchChem offers high-quality 2-(6-Methylpyridin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Methylpyridin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZGMJHDNLXBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623090 | |

| Record name | (6-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92917-49-2 | |

| Record name | (6-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 6-Methyl-2-pyridineacetic acid

This guide provides a comprehensive walkthrough for the structural elucidation of 6-Methyl-2-pyridineacetic acid, a key heterocyclic compound with applications in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-technique approach to unambiguously determine the molecule's constitution and connectivity. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative references.

Introduction

6-Methyl-2-pyridineacetic acid (C₈H₉NO₂) is a disubstituted pyridine derivative. The precise arrangement of the methyl and acetic acid moieties on the pyridine ring is critical to its chemical properties and biological activity. This guide will systematically detail the analytical workflow, from synthesis to comprehensive spectroscopic analysis, required to confirm the structure as 6-methyl-2-pyridineacetic acid.

Part 1: Synthesis of 6-Methyl-2-pyridineacetic acid

A plausible synthetic route to 6-Methyl-2-pyridineacetic acid starts from the commercially available 2,6-lutidine. The synthesis involves a two-step process: selective oxidation of one methyl group to a carboxylic acid, followed by homologation to the acetic acid.

Step 1: Synthesis of 6-Methyl-2-pyridinecarboxylic acid

The initial step is the selective oxidation of one of the methyl groups of 2,6-lutidine. Potassium permanganate is a suitable oxidizing agent for this transformation.

Experimental Protocol:

-

Dissolution: Dissolve 2,6-lutidine (10.71 g, 0.1 mol) in 500 mL of deionized water in a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heating: Heat the solution to 60°C with stirring.

-

Oxidation: Add potassium permanganate (23.7 g, 0.15 mol) portion-wise over 5 hours, maintaining the temperature at 60°C.

-

Filtration: After the addition is complete, cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidification and Extraction: Adjust the pH of the filtrate to 5 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methyl-2-pyridinecarboxylic acid.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-pyridinecarboxylic acid.

Step 2: Homologation to 6-Methyl-2-pyridineacetic acid

The carboxylic acid can be converted to the corresponding acid chloride and then subjected to an Arndt-Eistert homologation to introduce the methylene group.

Experimental Protocol:

-

Acid Chloride Formation: To a solution of 6-methyl-2-pyridinecarboxylic acid (1.37 g, 10 mmol) in 20 mL of dry dichloromethane, add thionyl chloride (1.1 mL, 15 mmol) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours.

-

Reaction with Diazomethane: In a separate flask, prepare a solution of diazomethane in diethyl ether. Add the freshly prepared acid chloride solution dropwise to the diazomethane solution at 0°C.

-

Wolff Rearrangement: After the reaction with diazomethane is complete, irradiate the solution with a UV lamp or treat with a silver catalyst (e.g., silver benzoate) in the presence of water to induce the Wolff rearrangement.

-

Work-up and Isolation: Quench the reaction with acetic acid. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 6-Methyl-2-pyridineacetic acid.

Part 2: Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structure determination of 6-Methyl-2-pyridineacetic acid.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.

Expected Data:

-

Molecular Formula: C₈H₉NO₂

-

Exact Mass: 151.0633

-

Observed m/z (M+H)⁺: 152.0706

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺ and use the instrument's software to calculate the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected Key Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) | A very broad absorption characteristic of the H-bonded hydroxyl group. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong absorption due to the carbonyl group. |

| ~1600, ~1470 | C=C and C=N stretches (Pyridine Ring) | Characteristic aromatic ring vibrations. |

| ~2950 | C-H stretch (sp³) | Absorption from the methyl and methylene groups. |

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet or a thin film of the sample on a salt plate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of atoms. A suite of 1D and 2D NMR experiments is required.

1. ¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | t | 1H | H4 |

| ~7.20 | d | 1H | H3 or H5 |

| ~7.10 | d | 1H | H5 or H3 |

| ~3.80 | s | 2H | -CH₂- |

| ~2.55 | s | 3H | -CH₃ |

| ~11.0 (broad) | s | 1H | -COOH |

2. ¹³C NMR and DEPT Spectroscopy

¹³C NMR shows the number of different types of carbon atoms. DEPT experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.[1][2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |

| ~175.0 | No peak | No peak | -COOH |

| ~158.0 | No peak | No peak | C6 |

| ~155.0 | No peak | No peak | C2 |

| ~137.0 | Positive | Positive | C4 |

| ~122.0 | Positive | Positive | C3 or C5 |

| ~120.0 | Positive | Positive | C5 or C3 |

| ~45.0 | Negative | No peak | -CH₂- |

| ~24.0 | Positive | No peak | -CH₃ |

3. 2D NMR Spectroscopy: COSY, HSQC, and HMBC

2D NMR experiments are essential to establish the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically over 2-3 bonds).[3]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting molecular fragments and identifying quaternary carbons.[4]

Predicted Key 2D NMR Correlations:

-

COSY:

-

Correlation between the aromatic protons on the pyridine ring (H3, H4, and H5).

-

-

HSQC:

-

H4 will correlate with the carbon at ~137.0 ppm.

-

H3/H5 will correlate with the carbons at ~122.0 and ~120.0 ppm.

-

The methylene protons (~3.80 ppm) will correlate with the carbon at ~45.0 ppm.

-

The methyl protons (~2.55 ppm) will correlate with the carbon at ~24.0 ppm.

-

-

HMBC:

-

The methyl protons (~2.55 ppm) will show a correlation to the quaternary carbon C6 (~158.0 ppm) and the aromatic carbon C5 (~120.0 ppm). This is a key correlation to place the methyl group at position 6.

-

The methylene protons (~3.80 ppm) will show correlations to the quaternary carbon C2 (~155.0 ppm), the aromatic carbon C3 (~122.0 ppm), and the carboxylic acid carbon (~175.0 ppm). This confirms the placement of the acetic acid side chain at position 2.

-

The aromatic protons will show correlations to their neighboring carbons, further confirming the substitution pattern.

-

Part 3: Data Integration and Final Structure Confirmation

The final step in structure elucidation is to integrate all the spectroscopic data to build a coherent and self-validating structural assignment.

By systematically analyzing the data from each technique, the structure of 6-Methyl-2-pyridineacetic acid can be confidently assigned. The HRMS confirms the elemental composition. The IR spectrum identifies the key functional groups. The ¹H and ¹³C NMR spectra provide the number and types of protons and carbons. Finally, the 2D NMR experiments, particularly the long-range HMBC correlations, piece together the molecular fragments and definitively establish the substitution pattern on the pyridine ring.

References

-

ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

ResearchGate. Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Scribd. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

-

University of Regensburg. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

-

PMC. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

-

Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

PMC. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. [Link]

-

SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]

-

YouTube. 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. 2-Pyridineacetic acid. [Link]

-

Diva-portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

-

NIST WebBook. Methyl 2-pyridylacetate. [Link]

-

ResearchGate. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(6-Methylpyridin-2-yl)acetic acid

Introduction

2-(6-Methylpyridin-2-yl)acetic acid is a heterocyclic aromatic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked to an acetic acid moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic placement of the methyl and acetic acid groups on the pyridine ring influences its electronic properties, lipophilicity, and potential for coordination with biological targets. This guide provides a comprehensive overview of the core physical and chemical properties of 2-(6-Methylpyridin-2-yl)acetic acid, offering insights into its molecular characteristics, synthesis, and handling. The information presented herein is intended to empower researchers to leverage this compound in their scientific endeavors.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.

Caption: Figure 1: 2D representation of 2-(6-Methylpyridin-2-yl)acetic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 92917-49-2 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Canonical SMILES | CC1=CC=CC(=N1)CC(=O)O | |

| InChI Key | UDZGMJHDNLXBQP-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in various systems, from reaction vessels to biological matrices.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes | Source |

| Melting Point | Not available | Experimental data not found. | |

| Boiling Point | 276.0 ± 25.0 °C at 760 mmHg | Predicted value. | [1] |

| Solubility | Soluble in water and polar organic solvents. | Expected based on the structure. | |

| pKa | ~3.31 ± 0.10 (for the carboxylic acid) | Predicted for a similar isomer. | [2] |

| Flash Point | 120.7 ± 23.2 °C | Predicted value. | [1] |

| Density | 1.2 ± 0.1 g/cm³ | Predicted value. | [1] |

Solubility Profile

The presence of both a carboxylic acid group and a pyridine nitrogen atom imparts a degree of polarity to the molecule, suggesting solubility in polar solvents. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents like water and alcohols. The pyridine ring, while aromatic, also contributes to the molecule's polarity. Consequently, 2-(6-Methylpyridin-2-yl)acetic acid is expected to be soluble in water, especially under neutral to basic conditions where the carboxylic acid is deprotonated, as well as in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The addition of an acid can increase solubility by protonating the pyridine nitrogen.[3]

Acidity (pKa)

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra for 2-(6-Methylpyridin-2-yl)acetic acid are not publicly available, its expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

In the proton NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the acetic acid side chain, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the pyridine ring. The methylene protons would likely appear as a singlet, and the methyl protons would also be a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at the downfield end of the spectrum (typically 170-185 ppm).[5] The aromatic carbons of the pyridine ring would appear in the aromatic region (around 120-160 ppm), and the methylene and methyl carbons would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong absorption peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group.[6] Absorptions in the 1450-1600 cm⁻¹ region would be indicative of the C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to the molecular weight of the compound (151.16). Fragmentation patterns would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and other characteristic cleavages of the pyridine ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity of 2-(6-Methylpyridin-2-yl)acetic acid is crucial for its application in further chemical transformations.

Synthetic Approach

A plausible synthetic route to 2-(6-Methylpyridin-2-yl)acetic acid could involve the oxidation of 2-ethyl-6-methylpyridine or the hydrolysis of the corresponding nitrile or ester. A related synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid has been reported, which involves the reaction of 2-amino-6-methylpyridine with chloroacetic acid.[7] This suggests that nucleophilic substitution reactions at the 2-position of a suitably functionalized 6-methylpyridine could be a viable strategy.

Caption: Figure 2: A conceptual workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity of 2-(6-Methylpyridin-2-yl)acetic acid is governed by the functional groups present: the carboxylic acid and the pyridine ring.

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Pyridine Ring Reactions: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of substitution will be directed by the existing substituents.

Experimental Protocols

To ensure the identity and purity of 2-(6-Methylpyridin-2-yl)acetic acid, a standardized analytical workflow should be employed.

Protocol: Spectroscopic Characterization

-

Sample Preparation:

-

For NMR analysis, dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).

-

For IR analysis, the sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.

-

For mass spectrometry, prepare a dilute solution of the sample in a volatile solvent compatible with the ionization technique (e.g., methanol for electrospray ionization).

-

-

¹H and ¹³C NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the proton signals and determine the chemical shifts and coupling constants.

-

Assign all proton and carbon signals to the corresponding atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Obtain a high-resolution mass spectrum to confirm the elemental composition.

-

Analyze the fragmentation pattern to further support the proposed structure.

-

Caption: Figure 3: A standard workflow for the analytical characterization of the compound.

Safety and Handling

-

Hazard Statements (Expected): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Conclusion

2-(6-Methylpyridin-2-yl)acetic acid is a valuable chemical intermediate with a rich profile of physical and chemical properties. Its unique structure, combining a substituted pyridine ring with a carboxylic acid functional group, provides a foundation for its diverse applications in organic synthesis and medicinal chemistry. This technical guide has synthesized available data to present a comprehensive overview of its characteristics, from molecular identification and physicochemical properties to spectroscopic profile, synthesis, and safe handling. It is our hope that this information will serve as a valuable resource for researchers and scientists, facilitating the effective utilization of this compound in their pursuit of scientific innovation.

References

Sources

- 1. echemi.com [echemi.com]

- 2. 2-(4-METHYLPYRIDIN-2-YL)ACETIC ACID | 149605-62-9 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. library.gwu.edu [library.gwu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Emerging Significance of Pyridine Acetic Acid Derivatives

An In-Depth Technical Guide to 2-(6-Methylpyridin-2-yl)acetic acid: Properties, Synthesis, and Applications

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its ability to act as a hydrogen bond acceptor and its basic nature contribute to favorable pharmacokinetic and pharmacodynamic properties.[1] When functionalized with an acetic acid moiety, as in the case of 2-(6-Methylpyridin-2-yl)acetic acid, a versatile molecule is created with potential applications ranging from pharmaceutical intermediates to materials science. This technical guide provides a comprehensive overview of 2-(6-Methylpyridin-2-yl)acetic acid, detailing its chemical properties, synthesis strategies, and known applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 2-(6-Methylpyridin-2-yl)acetic acid

2-(6-Methylpyridin-2-yl)acetic acid is an organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and an acetic acid group at the 2-position.[2] The presence of these functional groups dictates its chemical reactivity and potential biological activity.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| CAS Number | 92917-49-2 | [2][3] |

| IUPAC Name | 2-(6-methylpyridin-2-yl)acetic acid | [2] |

| Canonical SMILES | CC1=NC(=CC=C1)CC(=O)O | [2] |

| InChI Key | UDZGMJHDNLXBQP-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

The synthesis of 2-(6-Methylpyridin-2-yl)acetic acid can be approached through various established organic chemistry methodologies. A common strategy involves the modification of a pre-existing 6-methylpyridine scaffold.

General Synthesis Approach

One potential pathway to synthesize 2-(6-Methylpyridin-2-yl)acetic acid involves the introduction of an acetic acid moiety onto the 6-methylpyridine starting material.[2] This can be achieved through reactions such as electrophilic substitution followed by hydrolysis.[2]

Experimental Protocol: A Generalized Synthesis Workflow

Objective: To synthesize 2-(6-Methylpyridin-2-yl)acetic acid from a suitable 6-methylpyridine precursor.

Materials:

-

6-methylpyridine derivative (e.g., 2-halomethyl-6-methylpyridine)

-

Cyanide source (e.g., sodium cyanide)

-

Strong acid or base for hydrolysis (e.g., HCl or NaOH)

-

Appropriate solvents (e.g., ethanol, water)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Nucleophilic Substitution: React a 2-(halomethyl)-6-methylpyridine with a cyanide salt to form the corresponding nitrile, 2-(6-methylpyridin-2-yl)acetonitrile. This reaction is typically carried out in a polar aprotic solvent.

-

Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization to yield 2-(6-Methylpyridin-2-yl)acetic acid.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the final compound of high purity.

Caption: A generalized workflow for the synthesis of 2-(6-Methylpyridin-2-yl)acetic acid.

Chemical Reactivity

The reactivity of 2-(6-Methylpyridin-2-yl)acetic acid is governed by its carboxylic acid and pyridine functional groups.[2] Key reactions include:

-

Esterification: The carboxylic acid can react with alcohols to form esters.[2]

-

Amidation: Reaction with amines yields amides, which can be of pharmacological interest.[2]

-

Decarboxylation: Under specific conditions, the carboxylic acid group can be removed.[2]

Applications and Potential in Drug Discovery

Derivatives of pyridine acetic acid are of significant interest in medicinal chemistry due to their diverse biological activities. The pyridine nucleus is a common feature in many pharmaceuticals, and its combination with other functional groups can lead to novel therapeutic agents.[1][4]

Potential Biological Activities

While specific biological activities for 2-(6-Methylpyridin-2-yl)acetic acid are not extensively detailed, compounds with similar structures have shown promise in several areas:

-

Antibacterial Properties: Research has indicated that related pyridine derivatives, particularly when complexed with metal ions like copper, can exhibit enhanced antibacterial activity.[5] This suggests that 2-(6-Methylpyridin-2-yl)acetic acid could serve as a ligand for the development of new antibacterial agents.[5]

-

Anti-inflammatory Effects: Compounds with structural similarities to 2-(6-Methylpyridin-2-yl)acetic acid have been investigated for their anti-inflammatory properties.[2] This opens up the possibility of its use as a scaffold for designing novel anti-inflammatory drugs.

Other Applications

Beyond its potential in drug discovery, derivatives of 2-(6-Methylpyridin-2-yl)acetic acid have been explored in other fields:

-

Corrosion Inhibition: A derivative, 2-(6-Methylpyridin-2-yl)-1H-imidazo[4,5-f][2][6]phenanthroline (MIP), has been studied as a corrosion inhibitor for mild steel in acidic solutions.[2] The effectiveness of this inhibitor was found to be dependent on its concentration.[2]

-

Intermediate for COX-2 Inhibitors: The isomeric compound, 2-(6-methylpyridin-3-yl)acetic acid, is a known intermediate in the synthesis of COX-2 inhibitors, which are a class of anti-inflammatory drugs.[7] This highlights the importance of pyridine acetic acid isomers in the synthesis of established pharmaceuticals.

Caption: Logical relationships of potential applications for 2-(6-Methylpyridin-2-yl)acetic acid.

Conclusion

2-(6-Methylpyridin-2-yl)acetic acid is a molecule with a well-defined chemical structure and properties that make it a valuable building block in both medicinal chemistry and materials science. Its synthesis is achievable through established chemical routes, and its functional groups offer avenues for further chemical modification. The potential for this compound and its derivatives to act as antibacterial and anti-inflammatory agents, as well as corrosion inhibitors, warrants further investigation by researchers in these fields. As the demand for novel chemical entities continues to grow, the exploration of versatile scaffolds like 2-(6-Methylpyridin-2-yl)acetic acid will be crucial for future scientific advancements.

References

-

Pratama, M. R. F., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-Methylpyridin-2-yl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(6-Methylpyridin-3-yl)acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Amino Acids. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Retrieved from [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Buy 2-(6-Methylpyridin-2-yl)acetic acid | 92917-49-2 [smolecule.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(5-Methylpyridin-2-yl)acetic acid | C8H9NO2 | CID 19066266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

A Senior Application Scientist's In-depth Technical Guide to the Solubility of 2-(6-Methylpyridin-2-yl)acetic acid in Organic Solvents

Foreword: Navigating the Data Gap for 2-(6-Methylpyridin-2-yl)acetic acid

In the landscape of pharmaceutical and chemical research, it is not uncommon to encounter compounds with incomplete public data. 2-(6-Methylpyridin-2-yl)acetic acid is one such molecule. While its structure is known, a comprehensive, publicly available dataset on its solubility in a wide range of organic solvents is lacking. This guide, therefore, takes a proactive and empowering approach. Instead of merely stating the absence of data, we provide a robust framework for you, the researcher, to meticulously and accurately determine the solubility of this compound in your own laboratory.

This document is structured to be a practical, field-proven guide. We will begin by analyzing the physicochemical properties of 2-(6-Methylpyridin-2-yl)acetic acid to build a foundational understanding of its expected behavior. We will then delve into detailed, step-by-step protocols for both thermodynamic and kinetic solubility determination, explaining the rationale behind each step. To provide valuable context and a practical point of comparison, we will present and analyze solubility data for structurally similar compounds. This guide is designed to equip you with the knowledge and methodologies to generate reliable and reproducible solubility data, a critical parameter in drug development, process chemistry, and formulation science.

Physicochemical Profile and Solubility Prediction for 2-(6-Methylpyridin-2-yl)acetic acid

Understanding the inherent properties of a molecule is the first step in predicting its solubility. 2-(6-Methylpyridin-2-yl)acetic acid is a pyridine derivative with both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group. This amphoteric nature suggests that its solubility will be highly dependent on the pH of the medium in aqueous solutions and on the polarity and hydrogen-bonding capabilities of organic solvents.

Table 1: Physicochemical Properties of 2-(6-Methylpyridin-2-yl)acetic acid and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | pKa |

| 2-(6-Methylpyridin-2-yl)acetic acid | C₈H₉NO₂ | 151.16 | 0.47[1] | Not available |

| Picolinic Acid (Pyridine-2-carboxylic acid) | C₆H₅NO₂ | 123.11 | -0.6 | 5.32[2] |

| 6-Methylpicolinic Acid | C₇H₇NO₂ | 137.14 | Not available | 5.83[3] |

The predicted XLogP3 of 0.47 for our target compound suggests a relatively balanced hydrophilic-lipophilic character[1]. The presence of the methyl group, compared to picolinic acid, slightly increases its lipophilicity. The pyridine ring and the carboxylic acid group can both participate in hydrogen bonding, which will be a key factor in its interaction with various solvents.

Based on these properties, we can predict the following general solubility trends:

-

High Solubility in polar protic solvents like methanol, ethanol, and acetic acid, which can engage in hydrogen bonding with both the pyridine nitrogen and the carboxylic acid group.

-

Moderate Solubility in polar aprotic solvents like DMSO, DMF, and acetonitrile, which can act as hydrogen bond acceptors.

-

Low Solubility in non-polar solvents like hexane and toluene, which lack the ability to form strong interactions with the polar functional groups of the molecule.

Experimental Determination of Solubility: A Methodological Deep Dive

Accurate solubility data is best obtained through empirical measurement. The two primary methods for determining solubility are the thermodynamic and kinetic approaches. The choice between them depends on the stage of research and the intended application of the data.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute.[4] This is the "true" solubility and is critical for formulation development and understanding biopharmaceutical properties.[5] The shake-flask method is the most common and reliable technique for this determination.[6]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of 2-(6-Methylpyridin-2-yl)acetic acid (e.g., 10-20 mg) to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is crucial to establish that the concentration does not significantly change between later time points.[6]

-

Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter (chemically compatible with the solvent) into a clean vial.

-

Quantification: Prepare a series of dilutions of the filtrate and analyze them using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.

-

Calculation: Determine the concentration of the saturated solution from the calibration curve and express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how much of a compound, initially dissolved in a solvent like DMSO, will precipitate when diluted into an aqueous or organic medium.[7][8] This method is faster than thermodynamic solubility determination and is well-suited for early-stage drug discovery to quickly flag compounds with potential solubility issues.[6]

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution: Prepare a high-concentration stock solution of 2-(6-Methylpyridin-2-yl)acetic acid in DMSO (e.g., 10 mM).

-

Dilution: In a microplate well or vial, add a small aliquot of the DMSO stock solution to the desired organic solvent. The final DMSO concentration should be kept low (typically < 5%) to minimize its co-solvent effect.

-

Incubation: Seal the plate or vial and incubate at a specific temperature (e.g., 25 °C) with shaking for a defined period (e.g., 2 hours).

-

Analysis:

-

Nephelometry: Measure the light scattering of the solution. An increase in light scattering compared to a blank indicates precipitation.

-

Filtration and Quantification: Alternatively, filter the solution to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or UV-Vis spectroscopy.[7][9]

-

-

Data Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed.

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is essential for accurate solubility determination. Reversed-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for quantifying pyridine derivatives.[10][11]

Typical HPLC-UV Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with a pH adjusted to be at least 2 pH units away from the pKa of the analyte) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV absorbance at a wavelength where the compound has maximum absorbance (λmax). The λmax can be determined by running a UV scan of a standard solution.

-

Quantification: Create a calibration curve by plotting the peak area against the concentration of a series of known standards.

Comparative Solubility Data: Structurally Related Compounds

Picolinic Acid (Pyridine-2-carboxylic acid)

Picolinic acid is the parent compound without the methyl group. It is a polar molecule due to the pyridine ring and the carboxylic acid group.[12] Its solubility is influenced by temperature and the pH of the solution.[12]

Table 2: Quantitative Solubility of Picolinic Acid

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | ~862.5 g/kg | 20 | [13] |

| Ethanol | ~57.1 g/kg | 20 | [13] |

| Acetonitrile | ~17.0 g/kg | 20 | [13] |

Table 3: Qualitative Solubility of Picolinic Acid

| Solvent | Solubility | Reference |

| Benzene | Difficultly soluble | [2] |

| Chloroform | Difficultly soluble | [2] |

| Diethyl Ether | Difficultly soluble | [2] |

| Glacial Acetic Acid | Easily soluble | [14][15] |

The data for picolinic acid aligns with our predictions: high solubility in polar protic solvents (water, ethanol, acetic acid) and lower solubility in a polar aprotic solvent (acetonitrile) and non-polar/less polar solvents.

6-Methylpicolinic Acid (6-Methylpyridine-2-carboxylic acid)

This compound is an even closer analog, differing only in the position of the methyl group.

Table 4: Solubility of 6-Methylpicolinic Acid

| Solvent | Solubility | Note | Reference |

| Water | Soluble | [3] | |

| DMSO | 100 mg/mL | Ultrasonic assistance may be needed | [16] |

The high solubility in DMSO is expected for a polar compound with hydrogen bonding capabilities.[16] The addition of the methyl group is expected to slightly decrease aqueous solubility and increase solubility in less polar organic solvents compared to picolinic acid.

Conclusion and Best Practices

While a definitive, quantitative solubility profile for 2-(6-Methylpyridin-2-yl)acetic acid in various organic solvents is not yet established in the public domain, this guide provides a comprehensive framework for its determination. By understanding its physicochemical properties and leveraging the detailed experimental protocols for thermodynamic and kinetic solubility, researchers can generate high-quality, reliable data. The comparative data for picolinic acid and 6-methylpicolinic acid serve as valuable reference points.

Key Takeaways for the Researcher:

-

Start with Predictions: Use the physicochemical properties to make informed choices about which solvents to screen.

-

Choose the Right Method: Use kinetic solubility for high-throughput screening and thermodynamic solubility for in-depth characterization and formulation development.

-

Validate Your Analytical Method: A reliable quantification method is the cornerstone of accurate solubility data.

-

Control Your Variables: Temperature, equilibration time, and solid-state form can all impact solubility.

-

Document Everything: Meticulous record-keeping is essential for reproducibility and data integrity.

By following the methodologies outlined in this guide, researchers and drug development professionals can confidently characterize the solubility of 2-(6-Methylpyridin-2-yl)acetic acid, a critical step in advancing its potential applications.

References

-

Picolinic acid - Solubility of Things. (n.d.). Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Chemister.ru. (n.d.). picolinic acid. Retrieved from [Link]

- Apolinário, A. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2153.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- National Center for Biotechnology Information. (2018).

-

MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

-

PubMed. (2023). Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 2-(6-Methylpyridin-3-yl)acetic acid. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 2-(6-Methylpyridin-2-yl)acetic acid hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-6-methylpyridine. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. picolinic acid [chemister.ru]

- 3. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [amp.chemicalbook.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. evotec.com [evotec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 16. medchemexpress.com [medchemexpress.com]

spectroscopic data for 2-(6-Methylpyridin-2-yl)acetic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(6-Methylpyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 2-(6-Methylpyridin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the principles behind the spectral features, enabling researchers to confidently identify and characterize this and related molecules. The spectroscopic data presented herein is based on established principles and comparative analysis with structurally similar compounds.

Pyridine derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Their biological activity and material properties are intrinsically linked to their molecular structure. 2-(6-Methylpyridin-2-yl)acetic acid, with its pyridine ring and carboxylic acid functionality, presents a versatile scaffold for further chemical modification. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications.

This guide will delve into the three primary spectroscopic techniques for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms. For 2-(6-Methylpyridin-2-yl)acetic acid, we will examine both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-(6-Methylpyridin-2-yl)acetic acid is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are predicted for a solution in a common deuterated solvent such as CDCl₃ or DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.2-7.4 | d | ~7.5 | 1H |

| H-4 | ~7.6-7.8 | t | ~7.7 | 1H |

| H-5 | ~7.0-7.2 | d | ~7.5 | 1H |

| -CH₂- | ~3.8-4.0 | s | - | 2H |

| -CH₃ | ~2.5-2.7 | s | - | 3H |

| -COOH | ~10-12 | br s | - | 1H |

Causality Behind the Predictions: The chemical shifts of the pyridine ring protons (H-3, H-4, H-5) are in the aromatic region, with their specific positions influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating methyl group. The triplet for H-4 is expected due to coupling with both H-3 and H-5. The methylene protons (-CH₂-) are adjacent to both the pyridine ring and the carboxylic acid group, leading to a downfield shift. The methyl protons (-CH₃) will appear as a singlet, characteristic of a methyl group attached to an aromatic ring. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift and its presence can be confirmed by D₂O exchange.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158-160 |

| C-6 | ~155-157 |

| C-4 | ~137-139 |

| C-3 | ~123-125 |

| C-5 | ~120-122 |

| -CH₂- | ~40-45 |

| -CH₃ | ~22-25 |

| -C=O | ~170-175 |

Causality Behind the Predictions: The carbons of the pyridine ring (C-2 to C-6) resonate in the aromatic region. The carbons directly attached to the nitrogen (C-2 and C-6) are the most downfield. The carbonyl carbon (-C=O) of the carboxylic acid is significantly downfield, as is characteristic. The aliphatic carbons of the methylene and methyl groups appear at upfield chemical shifts.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(6-Methylpyridin-2-yl)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted key IR absorption bands for 2-(6-Methylpyridin-2-yl)acetic acid are presented below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (carboxylic acid) | 1725-1700 | Strong |

| C=C and C=N stretch (pyridine ring) | 1600-1450 | Medium-Strong |

| C-H bend (aliphatic) | 1470-1350 | Medium |

Causality Behind the Predictions: The most prominent feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretches.[2] The strong carbonyl (C=O) stretch is also a key diagnostic peak. The presence of the pyridine ring will be confirmed by the characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[1]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): m/z = 151.16 (for C₈H₉NO₂)

-

Major Fragmentation Pathways:

-

Loss of -COOH (45 Da) to give a fragment at m/z = 106.

-

Loss of H₂O (18 Da) from the molecular ion.

-

Fragmentation of the pyridine ring.

-

Causality Behind the Predictions: In electron ionization (EI) mass spectrometry, the molecular ion peak corresponding to the exact molecular weight is expected. A common fragmentation for carboxylic acids is the loss of the carboxyl group. Further fragmentation of the pyridine ring will lead to a characteristic pattern of smaller ions.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for direct probe analysis.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-(6-Methylpyridin-2-yl)acetic acid.

Caption: Workflow for the spectroscopic characterization of 2-(6-Methylpyridin-2-yl)acetic acid.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 2-(6-Methylpyridin-2-yl)acetic acid. This guide has outlined the expected spectroscopic data and the underlying principles for their interpretation. By following the detailed experimental protocols, researchers can confidently verify the structure and purity of their synthesized material, which is a critical step in any drug discovery or materials science endeavor.

References

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.

- Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.

- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals.

- ResearchGate. (2025). Synthesis and Spectral Analysis of Pyridine Derivates.

- ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

A Technical Guide to the Investigation of the Biological Activity of 2-(6-Methylpyridin-2-yl)acetic Acid

Abstract

This technical guide outlines a comprehensive strategy for the characterization of the biological activity of 2-(6-Methylpyridin-2-yl)acetic acid. While direct biological data for this specific molecule is not extensively available in current literature, its structural motifs—a substituted pyridine ring coupled to an acetic acid moiety—are present in numerous compounds with established pharmacological profiles. This guide synthesizes information from structurally related molecules to propose potential biological activities and provides a detailed roadmap for their experimental validation. The target audience for this document includes researchers in medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of novel pyridine derivatives.

Introduction and Physicochemical Properties

2-(6-Methylpyridin-2-yl)acetic acid is a heterocyclic carboxylic acid. An understanding of its physicochemical properties is fundamental to the design of relevant biological assays.

| Property | Value | Source |

| CAS Number | 92917-49-2 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Predicted XLogP3 | 0.47 | [1] |

| Predicted Boiling Point | 276.0 ± 25.0 °C at 760 mmHg | [1] |

| Predicted pKa | (Not explicitly available, but expected to have an acidic pKa due to the carboxylic acid and a basic pKa due to the pyridine nitrogen) |

The presence of both a carboxylic acid and a pyridine ring suggests that the compound's solubility will be pH-dependent. Its moderate predicted lipophilicity (XLogP3) indicates that it may have reasonable membrane permeability, a crucial factor for intracellular targets.

Postulated Biological Activities Based on Structural Analogs

The pyridine nucleus is a common scaffold in a vast array of biologically active compounds.[2][3] Based on the activities of structurally related molecules, we can hypothesize several potential biological activities for 2-(6-Methylpyridin-2-yl)acetic acid.

Antimicrobial Activity

Pyridine derivatives are well-documented for their antimicrobial properties.[4] For instance, pyridine-2,6-dithiocarboxylic acid acts as a metal chelator, exhibiting antimicrobial activity through the sequestration of essential metal ions.[5] While the mechanism of 2-(6-Methylpyridin-2-yl)acetic acid would likely differ, the presence of the pyridine ring and the carboxylic acid group—which can also coordinate with metal ions—suggests that antimicrobial screening is a logical starting point.[6]

Anti-inflammatory Activity

Numerous pyridine derivatives have demonstrated potent anti-inflammatory effects.[1][7] The mechanism of action for many of these compounds involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[8][9] The phenylacetic acid moiety is a known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of 2-(6-Methylpyridin-2-yl)acetic acid to these agents warrants an investigation into its anti-inflammatory potential.

Proposed Experimental Workflow for Biological Characterization

A tiered approach is recommended to systematically evaluate the biological activity of 2-(6-Methylpyridin-2-yl)acetic acid.

Caption: Proposed tiered experimental workflow.

Tier 1: Primary Screening

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) should be used.

-

Method: The agar well diffusion method is a suitable initial screening assay.

-

Procedure:

-

Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Inoculate the plates with the respective microorganisms.

-

Create wells in the agar and add a solution of 2-(6-Methylpyridin-2-yl)acetic acid at a standard concentration (e.g., 1 mg/mL in a suitable solvent like DMSO).

-

Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (solvent alone).

-

Incubate the plates at the appropriate temperature and duration.

-

Measure the diameter of the zone of inhibition around each well.

-

-

Cell Lines: Use a standard mammalian cell line (e.g., HEK293 or Vero cells) to assess general cytotoxicity.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 2-(6-Methylpyridin-2-yl)acetic acid.

-

Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.

-

Incubate for 24-48 hours.

-

Add MTT solution and incubate for a further 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at the appropriate wavelength (typically around 570 nm).

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit thermally induced protein denaturation.

-

Method: Inhibition of bovine serum albumin (BSA) denaturation.

-

Procedure:

-

Prepare a reaction mixture containing BSA in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

-

Add various concentrations of 2-(6-Methylpyridin-2-yl)acetic acid.

-

Use diclofenac sodium as a positive control.

-

Incubate at 37°C for 20 minutes, then heat at 72°C for 5 minutes.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

-

Tier 2: Mechanism of Action Studies

If promising activity is observed in Tier 1, the following assays can elucidate the mechanism of action.

For compounds showing antimicrobial activity, a broth microdilution method should be employed to determine the MIC. Subsequently, aliquots from the wells showing no growth can be plated on agar to determine the MBC/MFC.

Commercially available COX-1 and COX-2 inhibitor screening kits can be used to determine the IC₅₀ values of 2-(6-Methylpyridin-2-yl)acetic acid against both isoforms, providing insight into its potential as a selective or non-selective COX inhibitor.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator.

-

Procedure:

-

Culture RAW 264.7 cells and pre-treat with various concentrations of 2-(6-Methylpyridin-2-yl)acetic acid.

-

Stimulate the cells with LPS.

-

After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

A decrease in nitrite levels indicates inhibition of NO production.

-

Caption: Potential anti-inflammatory signaling pathway inhibition.

Tier 3: In Vivo Validation

Should the compound demonstrate significant potency and low cytotoxicity in Tier 2, in vivo studies would be the next logical step. These would be subject to appropriate ethical review and regulatory guidelines.

-

Antimicrobial: A murine model of bacterial infection (e.g., thigh infection model) could be used to assess the in vivo efficacy.

-

Anti-inflammatory: The carrageenan-induced paw edema model in rats is a standard acute inflammation model to evaluate the anti-inflammatory effects of novel compounds.[8]

Structure-Activity Relationship (SAR) Considerations and Future Directions

The biological activity of 2-(6-Methylpyridin-2-yl)acetic acid can be modulated by chemical modifications. The concept of bioisosteric replacement can guide the synthesis of analogs with potentially improved activity, selectivity, or pharmacokinetic properties.[10][11]

Future work could involve:

-

Modification of the pyridine ring: Introducing different substituents at various positions to probe the electronic and steric requirements for activity.

-

Modification of the acetic acid moiety: Esterification or amidation to create prodrugs with altered solubility and permeability. Replacement of the carboxylic acid with bioisosteres such as tetrazoles could also be explored.[12]

Conclusion

While 2-(6-Methylpyridin-2-yl)acetic acid is a molecule with limited reported biological activity, its structural features suggest it is a promising candidate for screening, particularly for antimicrobial and anti-inflammatory properties. The experimental workflows detailed in this guide provide a robust framework for a thorough investigation of its biological potential. The insights gained from such studies will not only elucidate the activity of this specific compound but also contribute to the broader understanding of the structure-activity relationships of pyridine derivatives in drug discovery.

References

- (Reference to a general medicinal chemistry textbook, if applicable - not available

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research. [Link]

-

Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. (2001). Applied and Environmental Microbiology. [Link]

-

A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (2023). International Journal of Scientific Development and Research. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]

- (Reference to a general pharmacology textbook, if applicable - not available

- (Reference to a relevant review on drug discovery, if applicable - not available

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]

- (Reference to a relevant chemical synthesis paper, if applicable - not available

- (Reference to a relevant chemical synthesis paper, if applicable - not available

- (Reference to a relevant chemical synthesis paper, if applicable - not available

- (Reference to a relevant chemical synthesis paper, if applicable - not available

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Molecules. [Link]

- (Reference to a relevant chemical synthesis paper, if applicable - not available

-

Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

- (Reference to a relevant chemical synthesis paper, if applicable - not available

- (Reference to a relevant chemical synthesis paper, if applicable - not available

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2013). Journal of Medicinal Chemistry. [Link]

- (Reference to a relevant chemical synthesis paper, if applicable - not available

-

Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2023). Auctores. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). ChemMedChem. [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to 2-(6-Methylpyridin-2-yl)acetic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Methylpyridin-2-yl)acetic acid, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring functionalized with both a methyl and an acetic acid group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide offers a comprehensive overview of the discovery, historical and modern synthetic routes, and key applications of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(6-Methylpyridin-2-yl)acetic acid is presented in the table below. These properties are crucial for its application in synthetic chemistry and for understanding its behavior in biological systems.

| Property | Value |

| CAS Number | 92917-49-2 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | 2-(6-methylpyridin-2-yl)acetic acid |

| Appearance | Off-white to white solid |

| Melting Point | 127-132 °C |

| Solubility | Soluble in methanol, ethanol, and water. |

Discovery and Historical Context

While a definitive seminal publication detailing the first synthesis of 2-(6-Methylpyridin-2-yl)acetic acid remains elusive in readily available literature, its structural components and the general development of pyridine chemistry provide a historical context for its likely discovery. The functionalization of pyridine rings has been a central theme in heterocyclic chemistry for over a century. Early methods for the synthesis of pyridine derivatives often involved isolation from coal tar or complex multi-step reactions.

The synthesis of pyridine-2-acetic acid derivatives gained attention in the mid-20th century, as evidenced by a 1956 publication in Archiv der Pharmazie describing new syntheses of 2-pyridine-acetic acid ethyl esters[1]. The development of methods for the homologation of carboxylic acids, such as the Arndt-Eistert reaction, which converts a carboxylic acid to its next higher homologue, provided a potential pathway for the synthesis of acetic acid derivatives from the corresponding carboxylic acids[2][3][4][5][6]. In the case of 2-(6-Methylpyridin-2-yl)acetic acid, this would involve the homologation of 6-methylpicolinic acid.

It is plausible that the initial synthesis of 2-(6-Methylpyridin-2-yl)acetic acid was achieved through one of these classical methods or variations thereof, likely driven by the burgeoning interest in pyridine-based compounds for pharmaceutical and agrochemical applications.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of 2-(6-Methylpyridin-2-yl)acetic acid. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

From 2,6-Lutidine

A common and logical starting material for the synthesis of 2-(6-Methylpyridin-2-yl)acetic acid is 2,6-lutidine (2,6-dimethylpyridine). This approach involves the selective functionalization of one of the methyl groups.

Caption: Synthetic workflow from 2,6-Lutidine.

Step 1: Monohalogenation of 2,6-Lutidine

-

To a solution of 2,6-lutidine in a suitable solvent (e.g., carbon tetrachloride), add a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Initiate the reaction using a radical initiator (e.g., benzoyl peroxide) and heat the mixture under reflux.

-

Monitor the reaction by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure to obtain the crude 2-(halomethyl)-6-methylpyridine.

Step 2: Cyanation

-

Dissolve the crude 2-(halomethyl)-6-methylpyridine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution.

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it to yield 2-(6-methylpyridin-2-yl)acetonitrile.

Step 3: Hydrolysis

-

Reflux the 2-(6-methylpyridin-2-yl)acetonitrile in the presence of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).

-

The hydrolysis of the nitrile group proceeds to form the carboxylic acid.

-

After cooling, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2-(6-Methylpyridin-2-yl)acetic acid.

Arndt-Eistert Homologation of 6-Methylpicolinic Acid

A classical approach for the one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. This method would start from 6-methylpicolinic acid.

Sources

- 1. [New synthesis of 2-pyridine-acetic acid ethyl esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-(6-Methylpyridin-2-yl)acetic Acid

Introduction

2-(6-Methylpyridin-2-yl)acetic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents and other biologically active molecules. Its structural motif is present in compounds investigated for a range of therapeutic applications. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 2-(6-Methylpyridin-2-yl)acetic acid, starting from the readily available precursor, 6-methyl-2-picoline. The described methodology is designed for researchers and scientists in drug development and organic synthesis, offering in-depth insights into the reaction mechanism, experimental setup, and potential challenges.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot reaction involving the deprotonation of the methyl group of 6-methyl-2-picoline to form a nucleophilic picolyl anion, followed by carboxylation with carbon dioxide.

Overall Reaction:

Mechanism:

The reaction is initiated by the deprotonation of the acidic methyl group of 6-methyl-2-picoline using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The acidity of the protons on the methyl group is enhanced by the electron-withdrawing effect of the pyridine ring. The resulting picolyl anion is a potent nucleophile.[1][2] This anion is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. The picolyl anion attacks the electrophilic carbon of CO2 to form a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the final product, 2-(6-Methylpyridin-2-yl)acetic acid.